molecular formula C9H10FIO2 B14042588 1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene

1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene

Cat. No.: B14042588
M. Wt: 296.08 g/mol
InChI Key: DXODTONLLHLHEK-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 It is a derivative of benzene, characterized by the presence of iodine, fluorine, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene typically involves the iodination of a precursor compound, followed by the introduction of fluoromethyl and methoxy groups. One common method involves the use of electrophilic aromatic substitution reactions, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine (I2) with a catalyst like copper(II) sulfate (CuSO4).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium fluoride (KF) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of compounds with different substituents replacing the iodine atom.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing iodine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions. The pathways involved include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure with trifluoromethyl group instead of fluoromethyl.

    1-Iodo-2,4-dimethoxybenzene: Similar structure with two methoxy groups and iodine but no fluoromethyl group.

Uniqueness

1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene is unique due to the specific combination of iodine, fluorine, and methoxy groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-(fluoromethyl)-2-iodo-3,4-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3

InChI Key

DXODTONLLHLHEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CF)I)OC

Origin of Product

United States

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